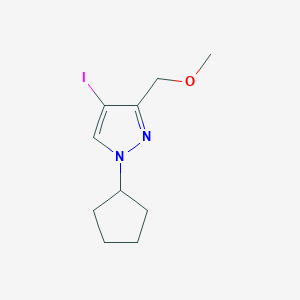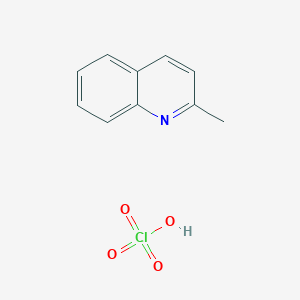
(4-Difluoromethoxyphenyl)-acetaldehyde
Übersicht
Beschreibung
“4-(Difluoromethoxy)phenyl isocyanate” and “4-(Difluoromethoxy)phenyl isothiocyanate” are organic compounds that contain an isocyanate group . They are used in laboratory chemicals .
Molecular Structure Analysis
The molecular formula for “4-(Difluoromethoxy)phenyl isocyanate” is C8H5F2NO2 . The molecular weight is 185.13 . For “4-(Difluoromethoxy)phenyl isothiocyanate”, the molecular formula is C8H5F2NOS and the molecular weight is 201.19 .Physical And Chemical Properties Analysis
“4-(Difluoromethoxy)phenyl isocyanate” has a boiling point of 209 °C and a density of 1.323 g/mL at 25 °C . It has a refractive index of n20/D 1.495 (lit.) .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
(4-Difluoromethoxyphenyl)-acetaldehyde, like other aldehydes, is involved in catalytic processes and synthetic applications. Research shows that aldehydes can be efficiently used in acetalization reactions, where they react with alcohols to form acetals, a key step in protecting carbonyl groups during synthetic procedures. For instance, indium-based metal-organic frameworks (MOFs) have been highlighted for their recyclable catalytic efficiency in such reactions, demonstrating the potential for sustainable and green chemistry applications (Gándara et al., 2008).
Acetalization Reactions
The synthesis of cyclic acetals from aldehydes, including (4-Difluoromethoxyphenyl)-acetaldehyde, is a critical reaction in organic chemistry, serving as a versatile method for the synthesis of a variety of chemical compounds. Copper(II) tetrafluoroborate has been identified as a novel and highly efficient catalyst for acetal formation, showcasing the role of transition metals in facilitating these reactions and providing pathways for new synthetic methods (Kumar & Chakraborti, 2005).
Photocatalysis
In the realm of green chemistry, photocatalysis emerges as a powerful tool for the synthesis of acetals, including those derived from (4-Difluoromethoxyphenyl)-acetaldehyde. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. For example, the use of acid red 52 as a photocatalyst under yellow light irradiation has been shown to facilitate the acetalization of aldehydes with alcohols at room temperature, highlighting the potential for environmentally friendly chemical processes (Yu et al., 2020).
Chemical Equilibria Studies
The study of chemical equilibria in systems containing aldehydes like (4-Difluoromethoxyphenyl)-acetaldehyde is crucial for understanding their behavior in various conditions. Research conducted on the equilibria of acetaldehyde and water mixtures through NMR spectroscopy has provided insights into the speciation of these mixtures, essential for designing and optimizing industrial processes involving aldehydes (Scheithauer et al., 2015).
Environmental and Health Impact Studies
While not directly related to (4-Difluoromethoxyphenyl)-acetaldehyde, research on acetaldehyde's environmental and health impacts sheds light on the broader implications of aldehyde chemistry. Acetaldehyde is a known carcinogen, and studies on its formation in alcoholic beverages and its interaction with DNA have significant implications for public health (Paiano et al., 2014).
Wirkmechanismus
Safety and Hazards
These compounds are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. They may also cause allergy or asthma symptoms or breathing difficulties if inhaled. They may cause respiratory irritation and are toxic if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,6,9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKPYGPEVGHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Difluoromethoxyphenyl)-acetaldehyde | |
CAS RN |
872046-12-3 | |
| Record name | 2-[4-(difluoromethoxy)phenyl]acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2724825.png)
![Bicyclo[2.2.1]heptane-1,4-diyldimethanol](/img/structure/B2724826.png)

![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)
![Tert-butyl 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2724829.png)
![7-[(4-Chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2724831.png)

![3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2724834.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2724836.png)
![3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine](/img/structure/B2724840.png)
![N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2724842.png)

![4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2724846.png)
